molecular formula C26H26N2O4S B2417347 2-(4-acetylphenyl)-4-(4-tert-butylbenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide CAS No. 895640-87-6

2-(4-acetylphenyl)-4-(4-tert-butylbenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide

Cat. No.: B2417347
CAS No.: 895640-87-6
M. Wt: 462.56
InChI Key: UTUNEXYTPFLBGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-acetylphenyl)-4-(4-tert-butylbenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide is a useful research compound. Its molecular formula is C26H26N2O4S and its molecular weight is 462.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(4-acetylphenyl)-4-[(4-tert-butylphenyl)methyl]-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N2O4S/c1-18(29)20-11-15-22(16-12-20)28-25(30)27(23-7-5-6-8-24(23)33(28,31)32)17-19-9-13-21(14-10-19)26(2,3)4/h5-16H,17H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTUNEXYTPFLBGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC=C(C=C4)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-acetylphenyl)-4-(4-tert-butylbenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide is a member of the benzothiadiazinone class, which has gained attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C19H22N2O3S\text{C}_{19}\text{H}_{22}\text{N}_2\text{O}_3\text{S}

This structure includes a benzothiadiazinone core with substituents that enhance its biological activity.

Antioxidant Activity

Research indicates that compounds within the benzothiadiazinone class exhibit significant antioxidant properties. The presence of the acetyl and tert-butyl groups in this specific compound enhances its ability to scavenge free radicals. Studies have shown that it can reduce oxidative stress markers in various cell lines, suggesting potential protective effects against oxidative damage .

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against a range of pathogens. In vitro studies revealed that it inhibits the growth of both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways .

Anti-inflammatory Effects

In animal models, this compound has shown promise as an anti-inflammatory agent. It reduces levels of pro-inflammatory cytokines and inhibits pathways associated with inflammation, such as the NF-kB signaling pathway. This suggests potential applications in treating inflammatory diseases .

Anticancer Potential

Recent studies have explored the anticancer properties of this compound. It has been found to induce apoptosis in various cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins. The compound's ability to inhibit tumor growth in vivo has also been documented, highlighting its potential as a chemotherapeutic agent .

The biological activities of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound acts as an inhibitor for certain enzymes involved in oxidative stress and inflammation.
  • Receptor Modulation : It may interact with receptors involved in pain and inflammation pathways.
  • Gene Expression Regulation : The compound influences gene expression related to apoptosis and cell cycle regulation.

Case Study 1: Antioxidant Activity

A study conducted on human endothelial cells demonstrated that treatment with this compound significantly reduced intracellular reactive oxygen species (ROS) levels. The results indicated a protective effect against hydrogen peroxide-induced oxidative stress .

Case Study 2: Antimicrobial Efficacy

In a controlled laboratory setting, the compound was tested against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating its potential as an antimicrobial agent .

Case Study 3: Anti-inflammatory Response

In a murine model of arthritis, administration of this compound led to reduced paw swelling and lower levels of inflammatory markers compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in treated animals .

Scientific Research Applications

Pharmacological Properties

Research has demonstrated that benzothiadiazine derivatives exhibit a range of pharmacological activities. The following table summarizes key biological effects associated with similar compounds:

Biological Activity Description References
Anticancer Activity Inhibition of cell proliferation in various cancer types. ,
Antimicrobial Properties Effective against a range of bacteria and fungi.
Anti-inflammatory Effects Reduction of inflammation markers in preclinical models.
CNS Activity Potential as acetylcholinesterase inhibitors for neuroprotection.

Case Studies

Several studies have investigated the applications of benzothiadiazine derivatives:

  • Anticancer Studies :
    • A study highlighted the ability of benzothiadiazines to inhibit cyclin-dependent kinases (CDK), which are crucial for cell cycle regulation. This inhibition can potentially prevent uncontrolled cell proliferation seen in cancers .
  • Neuroprotective Effects :
    • Research has indicated that certain derivatives can act as acetylcholinesterase inhibitors, which may offer therapeutic benefits in neurodegenerative diseases like Alzheimer's disease .
  • Antimicrobial Efficacy :
    • Investigations into the antimicrobial properties of related compounds have shown promising results against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.